Lipophilicity (XLogP) Comparison vs. Common 4-Fluorophenyl Analog
The tert-butyl substituent significantly elevates lipophilicity relative to smaller halogen counterparts. The target compound's computed XLogP is 4.4 [1]. A direct analog where the 4-tert-butylphenyl group is replaced by a 4-fluorophenyl group (exemplified by core scaffold matches in the thiophene-3-yl-methyl urea CCR5 series) typically exhibits XLogP values below 3.5 [2]. This ~1 log unit difference is critical for membrane permeability and tissue distribution profiles in CNS-targeted programs.
| Evidence Dimension | Lipophilicity (computed XLogP) |
|---|---|
| Target Compound Data | XLogP = 4.4 |
| Comparator Or Baseline | 4-Fluorophenyl analog (class-level estimate: XLogP < 3.5) |
| Quantified Difference | ΔXLogP > 0.9 |
| Conditions | Computed via XLogP3 algorithm (PubChem) |
Why This Matters
A higher XLogP correlates with increased membrane permeability and potential CNS exposure, making this compound a better candidate for intracellular or brain-penetrant target engagement compared to less lipophilic, halogen-substituted analogs.
- [1] PubChem. Compound Summary for CID 49715684: 3-(4-(Tert-butyl)phenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea. National Center for Biotechnology Information. View Source
- [2] Skerlj, R. et al. Mitigating hERG Inhibition: Design of Orally Bioavailable CCR5 Antagonists as Potent Inhibitors of R5 HIV-1 Replication. ACS Med. Chem. Lett. 2012, 3, 216-221. View Source
